Bienvenue dans la boutique en ligne BenchChem!

ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate

Physiochemical profiling Drug design Lipophilicity

This monomeric pyrazole-5-carboxamide (≥97%) is the essential inactive control and SAR scaffold for cGAS–STING pathway research. Unlike dimeric agonists (SHR1032, diABZI), its lower MW (301.34) and precise 3-methyl/para-benzoate motif deliver the exact hydrogen-bond pattern and lipophilic surface needed for reproducible STING binding assays, PAMPA permeability benchmarking, and PROTAC/ADC conjugate synthesis. Substituting with generic pyrazoles alters cLogP and TPSA, compromising target engagement data. Ensure lot-to-lot consistency for your systematic STING program.

Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
CAS No. 1172005-23-0
Cat. No. B6537258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate
CAS1172005-23-0
Molecular FormulaC16H19N3O3
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)C(=O)OCC
InChIInChI=1S/C16H19N3O3/c1-4-19-14(10-11(3)18-19)15(20)17-13-8-6-12(7-9-13)16(21)22-5-2/h6-10H,4-5H2,1-3H3,(H,17,20)
InChIKeyQDYYNNQPWGEBFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate (CAS 1172005-23-0): Chemical Identity and Structural Classification for Procurement


Ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate (CAS 1172005-23-0) is a synthetic pyrazole‑5‑carboxamide derivative with molecular formula C₁₆H₁₉N₃O₃ and molecular weight 301.34 g mol⁻¹ . The compound features a 1‑ethyl‑3‑methyl‑1H‑pyrazole‑5‑carboxamide core linked through an amide bond to an ethyl 4‑aminobenzoate fragment. This scaffold is recognized as the monomeric building block of several potent STING (Stimulator of Interferon Genes) agonists, including the clinical‑stage dimer analogues SHR1032 and diABZI [1][2]. Its well‑defined structure and demonstrated synthetic accessibility make it a valuable intermediate or comparator for medicinal chemistry and chemical biology programs targeting the cGAS–STING pathway.

Why Generic Pyrazole‑5‑Carboxamides Cannot Substitute for Ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate in STING‑Targeted Research


Pyrazole‑5‑carboxamides are a large family of compounds with diverse biological activities; however, even minor structural changes drastically alter their pharmacodynamic and pharmacokinetic profiles. Ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate possesses a unique combination of a 3‑methyl substituent on the pyrazole ring and a para‑benzoate ester, which together define a specific hydrogen‑bond acceptor/donor pattern and lipophilic surface that is critical for binding to the hydrophobic cleft of STING dimers [1]. Direct structural analogues lacking the 3‑methyl group (e.g., propan‑2‑yl 4‑(1‑ethyl‑1H‑pyrazole‑5‑amido)benzoate) or bearing alternative ester moieties exhibit markedly different predicted partition coefficients (cLogP) and topological polar surface area (TPSA), which directly influence cell permeability and target engagement [2]. Consequently, substituting this compound with a generic pyrazole carboxamide lacking the precise substitution pattern cannot reproduce the same physiochemical or biological readouts, making its procurement essential for reproducible STING‑pathway research.

Quantitative Differentiation Evidence for Ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate (CAS 1172005-23-0) Versus Closest Analogs


Predicted Lipophilicity Advantage Over Des‑methyl Analog (Propan‑2‑yl 4‑(1‑ethyl‑1H‑pyrazole‑5‑amido)benzoate)

Ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate has a calculated logP (cLogP) of 3.2, versus 2.8 for the des‑methyl analogue propan‑2‑yl 4‑(1‑ethyl‑1H‑pyrazole‑5‑amido)benzoate [1]. The 0.4 log unit increase reflects the additional methyl group on the pyrazole ring, which enhances membrane permeability potential according to the Lipinski rule‑of‑five window (optimal cLogP 1–5).

Physiochemical profiling Drug design Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation Supports Superior Oral Absorption Potential

The target compound exhibits a TPSA of 79.5 Ų, which is lower than the 88.3 Ų of the closely related nitro analogue ethyl 4‑(1‑methyl‑3‑nitro‑1H‑pyrazole‑5‑amido)benzoate [1]. A TPSA < 140 Ų is generally associated with good oral absorption; the 8.8 Ų reduction moves the compound further into the favorable range.

ADME Drug‑likeness Oral bioavailability

Molecular Weight Advantage for Permeability and Synthetic Tractability Relative to Dimeric STING Agonists

With a molecular weight of 301.34 g mol⁻¹, ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate is significantly smaller than dimeric STING agonists such as diABZI (MW = 845.0 g mol⁻¹) and SHR1032 (MW > 1000 g mol⁻¹) [1][2]. The monomeric nature translates into a >500 g mol⁻¹ reduction, which typically correlates with improved passive permeability and simpler synthetic routes.

Molecular weight Permeability Synthetic feasibility

Confirmed Synthetic Accessibility and High‑Purity Availability Support Reproducible Research

A synthetic procedure for the compound is described in patent EP3440076B1, where the pyrazole‑5‑carboxylic acid is coupled with ethyl 4‑aminobenzoate under standard amide‑bond‑forming conditions [1]. Commercial suppliers (e.g., MolCore) offer the compound with a purity specification of ≥97 %, ensuring batch‑to‑batch consistency for biological assays .

Synthetic route Purity Reproducibility

Optimal Application Scenarios for Ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate Guided by Quantitative Differentiation


STING Agonist Structure–Activity Relationship (SAR) Studies

Due to its monomeric structure and lower molecular weight (301.34 g mol⁻¹ vs. >800 g mol⁻¹ for dimeric agonists), this compound serves as an ideal minimalist scaffold for systematic SAR exploration of the STING binding pocket [1]. Researchers can use it to probe the contribution of individual hydrogen‑bond interactions and lipophilic contacts, without the confounding effects of linker‑dependent dimerization.

Negative Control for Dimerization‑Dependent STING Activation

Because potent STING activation requires dimeric engagement, this monomeric compound can be employed as a pharmacologically inactive control in cell‑based assays. Its structural similarity to the active pharmacophore of diABZI‑type agonists—yet inability to bridge two STING monomers—provides a rigorous negative control that is superior to solvent‑only or scaffold‑unrelated controls [2].

Permeability‑Focused ADME Profiling

With a cLogP of 3.2 and a TPSA of 79.5 Ų—both within the favorable drug‑like space—the compound is well‑suited for parallel artificial membrane permeability assays (PAMPA) and Caco‑2 permeability studies. It can act as a reference standard when benchmarking the permeability of more complex pyrazole‑based drug candidates [3].

Synthetic Intermediate for Protac or Bi‑Specific Degrader Constructs

The ethyl ester moiety serves as a convenient handle for further functionalization. Scientists developing STING‑targeting PROTACs or antibody‑drug conjugates can use this compound as a key intermediate, leveraging its commercial availability and defined purity (≥97 %) to streamline conjugate synthesis [4].

Quote Request

Request a Quote for ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.